Ethyl 4,6-dibromoquinoline-3-carboxylate
Description
Ethyl 4,6-dibromoquinoline-3-carboxylate (CAS: 1242260-51-0) is a brominated quinoline derivative characterized by two bromine atoms at positions 4 and 6 of the quinoline core, with an ethyl ester group at position 2. It is identified by synonyms such as CTK8B9543, MolPort-017-263-315, and ZINC47913107, and its InChIKey is VVAKXJZEXZQQIS-UHFFFAOYSA-N . This compound is commercially available through multiple suppliers, including AKOS016004097 and KB-239533, indicating its utility in research and industrial applications, likely as a synthetic intermediate in pharmaceuticals or materials science .
Quinoline derivatives are renowned for their roles in medicinal chemistry, particularly in antimicrobial and anticancer agents.
Properties
IUPAC Name |
ethyl 4,6-dibromoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2NO2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAKXJZEXZQQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677913 | |
| Record name | Ethyl 4,6-dibromoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242260-51-0 | |
| Record name | Ethyl 4,6-dibromoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,6-dibromoquinoline-3-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method involves the bromination of quinoline-3-carboxylic acid, followed by esterification with ethanol in the presence of a catalyst . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dibromoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Oxidation Products: Oxidation can lead to quinoline N-oxides or other oxidized derivatives.
Hydrolysis Products: Hydrolysis of the ester group yields 4,6-dibromoquinoline-3-carboxylic acid.
Scientific Research Applications
Ethyl 4,6-dibromoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4,6-dibromoquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Ethyl 4,6-dibromoquinoline-3-carboxylate, its structural and functional analogs are analyzed below.
Table 1: Comparative Analysis of this compound and Related Compounds
Key Findings:
Structural Differences and Reactivity Bromine Positioning: this compound’s bromines at positions 4 and 6 create a sterically hindered, electron-deficient core, favoring electrophilic substitution or coupling reactions. Core Heterocycle: Isoquinoline derivatives (e.g., compound 6d) exhibit distinct electronic properties due to the fused benzene and pyridine rings, often enhancing binding affinity in biological systems .
Functional Group Impact Ester vs. Hydroxyl Groups: this compound’s ester group offers hydrolytic stability under neutral conditions, whereas the hydroxyl group in Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate may necessitate protective-group strategies during synthesis .
Commercial and Synthetic Accessibility this compound’s availability from multiple suppliers suggests established synthetic protocols. In contrast, 4,6-dibromothiazolo[5,4-c]pyridin-2-amine’s lack of suppliers indicates synthetic challenges or niche applications .
Research Implications
- Medicinal Chemistry: Brominated quinolines are pivotal in developing kinase inhibitors or antimicrobial agents. The di-bromo substitution in this compound may enhance binding to halogen-bond-accepting residues in target proteins.
- Materials Science: Electron-deficient quinolines are precursors for organic semiconductors. The bromine atoms in this compound could facilitate polymerization or functionalization for optoelectronic materials.
Biological Activity
Ethyl 4,6-dibromoquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Its structural features, particularly the presence of bromine substituents at positions 4 and 6, contribute to its unique biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H8Br2N1O2
- Molecular Weight : Approximately 328.00 g/mol
- Structural Features : The compound features a quinoline ring with carboxylate and ethyl groups, which enhance its lipophilicity and influence its interaction with biological targets.
This compound exhibits biological activity primarily through enzyme inhibition. It can bind to active sites or allosteric sites on enzymes, thereby blocking substrate access or altering enzyme conformation. This mechanism is crucial in its potential applications in antimicrobial and anticancer therapies.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, likely due to its ability to disrupt cellular processes through enzyme inhibition .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies suggest that this compound can induce apoptosis in cancer cells by modulating pathways involved in cell proliferation and survival. The presence of bromine atoms enhances its reactivity and cellular uptake, which may contribute to its efficacy against cancer cells .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent activity. The study concluded that the compound's mechanism involves interference with bacterial enzyme functions essential for cell wall synthesis .
Case Study 2: Anticancer Activity
In a recent investigation into the anticancer effects of this compound on human breast cancer cell lines (MCF-7), researchers observed a dose-dependent reduction in cell viability. At a concentration of 50 µM, the compound reduced cell viability by approximately 70% after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound induces programmed cell death through caspase activation pathways.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-bromoquinoline-3-carboxylate | Bromine at position 4 | Moderate antimicrobial activity |
| Ethyl 6-bromoquinoline-3-carboxylate | Bromine at position 6 | Lower reactivity |
| Ethyl 4,7-dibromoquinoline-3-carboxylate | Bromines at positions 4 and 7 | Enhanced anticancer properties |
The dual bromination in this compound significantly enhances its reactivity and biological interactions compared to mono-brominated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
